(1-Isopropylindol-5-yl)boronic acid
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Overview
Description
(1-Isopropylindol-5-yl)boronic acid is a boronic acid derivative featuring an indole ring substituted with an isopropyl group at the 1-position and a boronic acid group at the 5-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropylindol-5-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the transition-metal-catalyzed borylation of indoles using diboronic acid esters. The reaction is often catalyzed by palladium or copper complexes under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (1-Isopropylindol-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
(1-Isopropylindol-5-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Isopropylindol-5-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
In biological applications, boronic acids form reversible covalent bonds with diols, which can be used for molecular recognition and sensing .
Comparison with Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura cross-coupling reactions.
(1-Methylindol-5-yl)boronic Acid: Similar structure but with a methyl group instead of an isopropyl group.
(1-Isopropylindol-3-yl)boronic Acid: Similar structure but with the boronic acid group at the 3-position.
Uniqueness: (1-Isopropylindol-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the isopropyl group at the 1-position and the boronic acid group at the 5-position provides distinct steric and electronic properties compared to other boronic acid derivatives .
Biological Activity
(1-Isopropylindol-5-yl)boronic acid is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antioxidant, antibacterial, anticancer properties, and enzyme inhibition capabilities.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₃BN₂O₂
- Molecular Weight : 165.02 g/mol
- CAS Number : Not specified in the provided data.
The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a useful scaffold in drug design.
Antioxidant Activity
Recent studies have demonstrated that this compound exhibits significant antioxidant properties. In vitro assays have shown that the compound can effectively scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases. The half-maximal inhibitory concentration (IC50) for DPPH radical scavenging was reported as 0.14 ± 0.01 µg/mL, indicating strong antioxidant capability .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various bacterial strains. It was found to be effective against Escherichia coli at a concentration of 6.50 mg/mL. This suggests potential applications in developing antibacterial agents, particularly in formulations targeting Gram-negative bacteria .
Anticancer Activity
The compound has also shown promising results in anticancer studies. It demonstrated a high cytotoxic effect on cancer cell lines, specifically MCF-7 (breast cancer), with an IC50 value of 18.76 ± 0.62 µg/mL . This indicates that this compound could serve as a lead compound for further development in cancer therapeutics.
Enzyme Inhibition Studies
The enzyme inhibition profile of this compound reveals its potential as a multi-target agent:
Enzyme | IC50 (µg/mL) |
---|---|
Acetylcholinesterase | 115.63 ± 1.16 |
Butyrylcholinesterase | 3.12 ± 0.04 |
Antiurease | 1.10 ± 0.06 |
Antithyrosinase | 11.52 ± 0.46 |
These results indicate that the compound has moderate to high inhibitory effects on various enzymes, which could be beneficial for treating conditions related to enzyme dysregulation .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of boronic acid derivatives, including this compound:
- Antioxidant and Antibacterial Cream Formulation : A study assessed a cream containing this compound for its antioxidant and antibacterial properties, confirming its effectiveness without significant toxicity to healthy cells .
- Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that while the compound is cytotoxic to cancer cells, it shows low toxicity towards normal cells, highlighting its potential therapeutic window .
- Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in neurodegenerative diseases suggests further exploration could lead to novel treatments for conditions like Alzheimer's disease .
Properties
Molecular Formula |
C11H14BNO2 |
---|---|
Molecular Weight |
203.05 g/mol |
IUPAC Name |
(1-propan-2-ylindol-5-yl)boronic acid |
InChI |
InChI=1S/C11H14BNO2/c1-8(2)13-6-5-9-7-10(12(14)15)3-4-11(9)13/h3-8,14-15H,1-2H3 |
InChI Key |
OIUKBDCTMVCWSK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=C2)C(C)C)(O)O |
Origin of Product |
United States |
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